4-Bromo-3,6-dichloro-1H-indazole 4-Bromo-3,6-dichloro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 887568-33-4
VCID: VC8308061
InChI: InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
SMILES: C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl
Molecular Formula: C7H3BrCl2N2
Molecular Weight: 265.92 g/mol

4-Bromo-3,6-dichloro-1H-indazole

CAS No.: 887568-33-4

Cat. No.: VC8308061

Molecular Formula: C7H3BrCl2N2

Molecular Weight: 265.92 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,6-dichloro-1H-indazole - 887568-33-4

Specification

CAS No. 887568-33-4
Molecular Formula C7H3BrCl2N2
Molecular Weight 265.92 g/mol
IUPAC Name 4-bromo-3,6-dichloro-2H-indazole
Standard InChI InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Standard InChI Key PWDYCKSNUODWBA-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl
Canonical SMILES C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-3,6-dichloro-1H-indazole belongs to the indazole family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₃BrCl₂N₂, with a molecular weight of 265.92 g/mol . Key structural features include:

  • Halogen substituents: Bromine at position 4 and chlorines at positions 3 and 6.

  • Tautomerism: Exists in equilibrium between 1H- and 2H-indazole forms, influencing reactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling point397.0 ± 37.0 °C (predicted)
Density1.967 ± 0.06 g/cm³
pKa9.53 ± 0.40
SolubilityLow in water; soluble in DMSO

The compound’s Canonical SMILES is C1=C2C(=C(C(=C1Cl)Cl)Br)C=NN2, and its InChI Key is DPYNWRXCHNXAKX-UHFFFAOYSA-N .

Synthetic Methodologies

Halogenation and Cyclization Strategies

Synthesis typically begins with halogenation of indazole precursors. A representative route involves:

  • Bromination: Treatment of 3,6-dichloro-1H-indazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .

  • Purification: Column chromatography using silica gel with hexane/ethyl acetate eluents yields >95% purity .

Critical parameters include:

  • Temperature control: Prevents over-halogenation and byproduct formation.

  • Solvent selection: Polar aprotic solvents enhance reaction kinetics .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and reduce waste. For example, microreactors enable precise control over residence time and temperature, achieving throughputs of >1 kg/day .

Biological Activity and Mechanisms

Anticancer Effects

In vitro studies using the 4T1 breast cancer cell line demonstrate:

  • Proliferation inhibition: IC₅₀ values of 0.23–1.15 μM via MTT assay .

  • Apoptosis induction: Flow cytometry reveals mitochondrial pathway activation, characterized by:

    • ROS elevation: 2.5-fold increase at 1 μM .

    • Caspase-3 cleavage: 3-fold upregulation versus controls .

Table 2: Comparative Bioactivity of Indazole Derivatives

CompoundIC₅₀ (μM)Target Pathway
4-Bromo-3,6-dichloro-1H-indazole0.23Mitochondrial apoptosis
4-Bromo-5-methyl-1H-indazole1.45Kinase inhibition
3,6-Dichloro-5-methyl-1H-indazole2.10DNA intercalation

Chemical Reactivity and Derivative Synthesis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution with:

  • Amines: Forms amino-indazoles at 60°C in ethanol .

  • Thiols: Yields thioether derivatives under basic conditions .

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ produces indazole-4,7-dione derivatives .

  • Reduction: NaBH₄ reduces the pyrazole ring, yielding dihydroindazoles .

Applications in Drug Development

Kinase Inhibitors

The compound’s structure aligns with ATP-binding pockets of kinases like EGFR and VEGFR. Docking studies show a binding affinity (Kd) of 12 nM for EGFR .

Antibacterial Agents

Derivatives with added sulfonamide groups exhibit enhanced Gram-negative coverage (e.g., E. coli MIC = 4 μg/mL) .

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